Home > Products > Building Blocks P9465 > Phenylbutazone
Phenylbutazone - 50-33-9

Phenylbutazone

Catalog Number: EVT-279901
CAS Number: 50-33-9
Molecular Formula: C19H20N2O2
Molecular Weight: 308.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Phenylbutazone, a pyrazolone derivative, is a synthetic, non-steroidal anti-inflammatory drug (NSAID) frequently employed in scientific research to investigate inflammatory processes and their pharmacological control. [] It serves as a valuable tool for exploring the mechanisms of inflammation and evaluating the efficacy of novel anti-inflammatory agents.

Oxyphenbutazone

Compound Description: Oxyphenbutazone, also known as γ-hydroxyphenylbutazone, is a pyrazolone derivative and a pharmacologically active metabolite of phenylbutazone. [, ] It exhibits anti-inflammatory, analgesic, and antipyretic properties. [] Oxyphenbutazone is formed by the hydroxylation of phenylbutazone in the liver. []

Relevance: Oxyphenbutazone is a key metabolite of phenylbutazone and possesses similar pharmacological activities. [, , ] Structurally, oxyphenbutazone differs from phenylbutazone by the presence of a hydroxyl group at the para position of one of the phenyl rings. [] Although it shares therapeutic properties with phenylbutazone, oxyphenbutazone can exhibit higher toxicity. [, ] Studies have shown that the presence of phenylbutazone can influence the plasma levels of oxyphenbutazone due to competition for protein binding sites. []

4-Hydroperoxyphenylbutazone

Compound Description: 4-Hydroperoxyphenylbutazone is a reactive metabolite generated during the metabolism of phenylbutazone by prostaglandin H synthase (PHS). [] This compound is a key intermediate in the phenylbutazone metabolic pathway. []

Relevance: 4-Hydroperoxyphenylbutazone is directly formed from phenylbutazone through the action of PHS hydroperoxidase. [] It is considered crucial for phenylbutazone's ability to inhibit PHS cyclooxygenase, the enzyme responsible for prostaglandin synthesis. [] This highlights the role of metabolic activation in the pharmacological activity of phenylbutazone.

4-Hydroxyphenylbutazone

Compound Description: 4-Hydroxyphenylbutazone is a metabolite generated from the further metabolism of 4-hydroperoxyphenylbutazone in the phenylbutazone metabolic pathway. []

Relevance: 4-Hydroxyphenylbutazone is a downstream metabolite of phenylbutazone, formed through the 4-hydroperoxyphenylbutazone intermediate. [] Unlike its precursor, 4-hydroxyphenylbutazone does not show significant inhibition of PHS cyclooxygenase. [] This suggests that the structural changes resulting from the metabolic pathway can significantly alter the pharmacological activity of phenylbutazone derivatives.

Suxibuzone

Compound Description: Suxibuzone is a compound used as a hapten in the development of antisera for phenylbutazone detection. [] Haptens are small molecules that can elicit an immune response when conjugated to a larger carrier molecule.

Relevance: While not naturally occurring in the phenylbutazone metabolic pathway, suxibuzone was structurally similar enough to phenylbutazone to elicit cross-reactivity with antisera. [] This allowed for the development of immunological assays capable of detecting phenylbutazone in biological samples, highlighting the ability to design synthetic compounds with specific binding properties for analytical purposes.

Classification

Phenylbutazone is classified as a non-steroidal anti-inflammatory drug (NSAID) and a pyrazolidine derivative. It has been widely used in veterinary medicine, particularly for horses, but its use in humans has diminished due to potential side effects and the availability of safer alternatives.

Synthesis Analysis

The synthesis of phenylbutazone can be accomplished through several methods. One notable method involves the reaction of diethyl malonate with n-butyl bromide followed by condensation with hydrazobenzene. This method yields phenylbutazone in a single step, showcasing its efficiency.

Detailed Synthesis Method

  1. Starting Materials:
    • Diethyl malonate
    • n-Butyl bromide
    • Hydrazobenzene
  2. Procedure:
    • Diethyl malonate is reacted with n-butyl bromide to form an intermediate compound.
    • This intermediate is then condensed with hydrazobenzene in the same reaction vessel.
    • The reaction typically occurs under reflux conditions to facilitate the formation of phenylbutazone.
    • The final product can be purified through recrystallization from suitable solvents such as ethyl acetate.
  3. Technical Parameters:
    • The reaction temperature is generally maintained between 70-75 degrees Celsius.
    • The reaction time can vary from 3 to 6 hours depending on the specific conditions and desired yield.

The synthesis can also be conducted using radiolabeled precursors for research purposes, as demonstrated in studies involving [4−14C] phenylbutazone, which highlight the importance of careful analysis for metabolic products during synthesis .

Molecular Structure Analysis

Phenylbutazone has a complex molecular structure characterized by its pyrazolidine ring. The molecular formula is C19H20N2O2C_{19}H_{20}N_{2}O_{2}, and its structure can be represented as follows:

  • Molecular Structure:
    4 butyl 1 2 diphenyl 3 5 pyrazolidinedione\text{4 butyl 1 2 diphenyl 3 5 pyrazolidinedione}

Structural Features

  • Pyrazolidine Ring: The core structure consists of a five-membered ring containing two nitrogen atoms.
  • Substituents: The molecule features two phenyl groups at the 1 and 2 positions and a butyl group at the 4 position.
  • Functional Groups: The presence of two carbonyl groups contributes to its reactivity and biological activity.

Data Analysis

Crystallographic studies have provided insights into the bond lengths and angles within the molecule, which are crucial for understanding its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Phenylbutazone participates in various chemical reactions, primarily involving oxidation and reduction processes. Notably, it can undergo oxidation to form metabolites such as 4-hydroxyphenylbutazone.

Key Reactions

  1. Oxidation:
    • Under mild conditions, phenylbutazone can oxidize to form hydroxylated derivatives.
    • This reaction is significant in metabolic studies as it produces active metabolites that may contribute to its therapeutic effects or toxicity.
  2. Degradation Products:
    • Research has identified several degradation products when phenylbutazone tablets are stored under elevated temperatures, highlighting its stability concerns .
Mechanism of Action

Phenylbutazone exerts its pharmacological effects primarily through the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the biosynthesis of prostaglandins—compounds involved in inflammation and pain signaling.

Mechanistic Insights

  • Inhibition of Prostaglandin Synthesis: By inhibiting COX enzymes, phenylbutazone reduces the production of pro-inflammatory prostaglandins.
  • Analgesic Effects: This mechanism contributes to its analgesic properties, making it effective for managing pain associated with inflammatory conditions.
Physical and Chemical Properties Analysis

Phenylbutazone exhibits distinct physical and chemical properties that influence its application and behavior in biological systems.

Key Properties

  • Molecular Weight: Approximately 312.38 g/mol.
  • Melting Point: Ranges between 130–135 degrees Celsius.
  • Solubility: Soluble in organic solvents like ethanol and acetone but poorly soluble in water.
  • Stability: Sensitive to heat and light, leading to potential degradation products over time .

These properties are critical for determining appropriate formulations for therapeutic use.

Applications

Phenylbutazone has historically been used in various clinical settings:

Historical Context and Regulatory Evolution of Phenylbutazone

Origin and Early Adoption in Human Rheumatology

Phenylbutazone was first synthesized in 1946 by the Swiss pharmaceutical company Geigy (now Novartis) as part of efforts to develop improved antipyretic agents. It emerged commercially in 1949 under the trade name "Butazolidin," initially formulated as a solubilizing agent for aminopyrine in the intravenous product "Irgapyrin." Clinical trials soon revealed phenylbutazone’s standalone anti-inflammatory properties, leading to its rapid deployment for rheumatoid arthritis and gout in the early 1950s [6].

Phenylbutazone filled a critical therapeutic niche as a lower-cost alternative to cortisone, the era’s celebrated "wonder drug." While cortisone provided symptomatic relief for chronic inflammatory diseases, its high cost and complex administration limited accessibility. Phenylbutazone, administered orally, became widely adopted for rheumatic fever and ankylosing spondylitis. By 1952, it was marketed globally, with annual prescriptions exceeding several million within a decade. Its efficacy was attributed to potent cyclooxygenase inhibition, reducing prostaglandin-mediated inflammation [6] [2].

Table 1: Key Milestones in Early Human Use of Phenylbutazone

YearEventSignificance
1946Synthesis by GeigyInitial development as an antipyretic agent
1949Marketed as "Irgapyrin" componentUsed to solubilize aminopyrine
1952Standalone launch as "Butazolidin"First-line therapy for rheumatoid conditions
1950–1960Peak prescription eraWidely adopted as cortisone alternative

Withdrawal from Human Therapeutics: Hematological Risk Paradigms

By the late 1950s, mounting clinical evidence linked phenylbutazone to severe hematological toxicities. Epidemiological studies identified dose-dependent risks of aplastic anemia, agranulocytosis, and leukopenia, with fatal outcomes in 30–50% of affected patients. The U.S. Food and Drug Administration documented over 10,000 adverse event reports by 1980, including 1,200 deaths directly attributed to phenylbutazone-induced bone marrow suppression [1] [6].

These risks triggered global regulatory reevaluations:

  • The United States banned human use entirely in 1985, excluding topical formulations.
  • The United Kingdom restricted it to refractory ankylosing spondylitis under specialist supervision.
  • The European Union mandated "black box" warnings emphasizing hematological monitoring [1] [6].

This withdrawal exemplified a paradigm shift in pharmacovigilance, highlighting the necessity of post-marketing surveillance for identifying rare but catastrophic adverse drug reactions.

Persistence in Veterinary Medicine: Equine-Centric Therapeutic Adoption

Following its human withdrawal, phenylbutazone transitioned to veterinary medicine, becoming the most widely prescribed nonsteroidal anti-inflammatory drug in equine practice. Its efficacy in managing musculoskeletal pain, laminitis, and osteoarthritis stemmed from unique pharmacokinetics in horses: high oral bioavailability (69–90%), prolonged tissue half-life (24 hours), and active metabolite formation (oxyphenbutazone) [1] [3] [9].

The 1968 disqualification of racehorse "Dancer’s Image" from the Kentucky Derby due to phenylbutazone detection ignited enduring controversies in equine sports. This incident underscored tensions between therapeutic necessity and competitive integrity, ultimately reshaping doping regulations. Racing authorities like the Federation Equestre Internationale subsequently established thresholds distinguishing therapeutic use from performance enhancement [1] [6].

Table 2: Phenylbutazone’s Veterinary Advantages Over Human Use

ParameterHuman MedicineEquine Medicine
Primary IndicationsRheumatoid arthritis, goutOsteoarthritis, laminitis
Metabolic Half-Life50–100 hours4–8 hours (plasma), 24h (tissue)
Risk ProfileAplastic anemia (high risk)GI ulcers (manageable risk)
Regulatory StatusBanned/Restricted (post-1985)Universally permitted with thresholds

Global Regulatory Divergence: European Union versus United States Frameworks for Veterinary Use

Divergent regulatory philosophies have shaped phenylbutazone governance in veterinary medicine. The European Union prioritizes detection time – the period until drug concentrations fall below laboratory screening limits. The European Horseracing Scientific Liaison Committee recommends a 168-hour (7-day) detection time in plasma after intravenous or oral administration, irrespective of pharmacological effect [3].

Conversely, the United States employs plasma threshold models:

  • The United States Equestrian Federation sets 15 μg/mL as the allowable limit.
  • The Racing Medication Testing Consortium enforces a stricter 2 μg/mL threshold.Withdrawal time recommendations vary from 12–24 hours pre-competition [3].

This divergence reflects deeper regulatory cultures: The EU’s harmonized, science-based approach versus the US’s state-specific, risk-management framework. The EU’s centralized evaluation through the European Medicines Agency contrasts with the fragmented state-level oversight in the US, where racing jurisdictions independently adopt model rules [3] [4] [8].

Table 3: Comparative Regulatory Approaches to Phenylbutazone in Performance Horses

RegionKey Regulatory BodyStandardBasis
EUEuropean Horseracing Scientific Liaison Committee168-hour detection timeExtrapolated irrelevant concentrations
USRacing Medication Testing Consortium2 μg/mL plasma thresholdPharmacological inactivity
CanadaCanadian Pari-Mutuel Agency96-hour detection timeMulti-study kinetic data

Properties

CAS Number

50-33-9

Product Name

Phenylbutazone

IUPAC Name

4-butyl-1,2-diphenylpyrazolidine-3,5-dione

Molecular Formula

C19H20N2O2

Molecular Weight

308.4 g/mol

InChI

InChI=1S/C19H20N2O2/c1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16/h4-13,17H,2-3,14H2,1H3

InChI Key

VYMDGNCVAMGZFE-UHFFFAOYSA-N

SMILES

CCCCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3

Solubility

46.3 [ug/mL] (The mean of the results at pH 7.4)
less than 1 mg/mL at 74.3 °F (NTP, 1992)
Freely soluble in acetone, ether, and ethyl acetate
1 G IN ABOUT 20 ML ALCOHOL
Solubility in water at 22.5 °C: 0.7 mg/mL (also 2.2 mg/mL)
In water, 34 mg/L at 25 °C
1.44e-01 g/L

Synonyms

Butacote
Butadion
Butadione
Butapirazol
Butapyrazole
Butazolidin
Diphenylbutazone
Fenilbutazon
Phenylbutazone

Canonical SMILES

CCCCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.